Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the class of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which incorporates both a pyrrole and a pyridine ring. It is of significant interest in both synthetic and medicinal chemistry due to its potential biological activities and applications in drug development.
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is classified as an organic compound, specifically a carboxylate ester. It is part of a broader category of compounds known for their diverse biological activities, including potential applications as pharmaceuticals.
The synthesis of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the following steps:
The specific reaction conditions, including temperature, time, and catalyst concentration, play crucial roles in determining the yield and purity of the final product. Industrial production may optimize these parameters further using continuous flow reactors for efficiency.
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate features a bicyclic structure consisting of:
The molecular formula for this compound is , with a molecular weight of approximately 204.23 g/mol. The melting point ranges from 128 °C to 130 °C, indicating its solid state at room temperature .
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation reactions typically require careful control of temperature and reagent concentrations to avoid overoxidation.
The mechanism of action for ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets within biological systems:
This dual mechanism suggests potential applications in developing therapeutic agents targeting specific diseases .
These properties are critical for determining how the compound can be handled and utilized in various applications.
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several notable applications:
Pyrrolo[2,3-b]pyridine derivatives represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic system. This scaffold, commonly referred to as 7-azaindole, combines the structural features of pyrrole and pyridine rings, creating a versatile platform for drug discovery and materials science. Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 172648-34-9) exemplifies this important chemical class, featuring a methyl substituent at the N1-position and an ethyl ester group at the C2-position. With a molecular formula of C₁₁H₁₂N₂O₂ and molecular weight of 204.22 g/mol [1], this compound serves as a synthetically valuable intermediate for constructing complex molecules with potential biological activities. Its structural complexity and functional group diversity enable selective modifications at multiple positions, making it a cornerstone in heterocyclic chemistry and medicinal chemistry programs targeting various therapeutic areas.
The pyrrolo[2,3-b]pyridine scaffold exists as a planar, electron-deficient heterocyclic system with distinct hydrogen bond acceptor (pyridine nitrogen) and donor (pyrrole NH) capabilities. This bicyclic framework can be modified at several positions, leading to structurally diverse isomers with distinct physicochemical properties. Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs specifically to the 7-azaindole class, characterized by the pyridine nitrogen at the 7-position relative to the pyrrole nitrogen at the 1-position.
Table 1: Structural Isomers of Azaindole Carboxylate Esters
Compound Name | Ring System | CAS Number | Molecular Formula | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|---|
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 7-Azaindole | 172648-34-9 | C₁₁H₁₂N₂O₂ | 204.22 | Pyridine N at position 7 |
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 4-Azaindole | Not provided | C₁₀H₁₀N₂O₂ | 190.20 | Pyridine N at position 4 |
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 5-Azaindole | 800401-64-3 | C₁₀H₁₀N₂O₂ | 190.20 | Pyridine N at position 5 |
The strategic methylation at the pyrrole nitrogen (N1) in ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate eliminates the N-H proton while maintaining the hydrogen-bond accepting capability of the pyridine nitrogen [4]. This modification significantly alters the electronic distribution within the heterocyclic system, enhancing its stability and influencing its intermolecular interactions. The ethyl ester group at the C2 position serves as both an electron-withdrawing group and a synthetic handle for further transformations, enabling access to diverse derivatives through nucleophilic substitution, reduction, or cross-coupling reactions. This specific substitution pattern creates a multifunctional building block with balanced lipophilicity (predicted LogP ≈ 1.5) and molecular weight, making it particularly valuable in drug design applications where optimal physicochemical properties are critical.
Substituted pyrrolo[2,3-b]pyridines have garnered substantial interest in medicinal chemistry due to their ability to mimic purine bases and interact with diverse biological targets. The ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold serves as a precursor to numerous pharmacologically active compounds, particularly in oncology research. These derivatives exhibit a broad spectrum of mechanisms, positioning them as privileged structures in targeted cancer therapies:
Kinase Inhibition: The planar 7-azaindole core effectively binds to the hinge region of protein kinases through hydrogen bonding interactions. Analogues derived from this scaffold have demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFR1-3), with compound 4h exhibiting IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) [4]. Similarly, derivatives like methyl 5-(2-chloro-6-methylbenzylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate inhibit Abl and Src kinases with IC₅₀ values of 1.4 nM and 3.4 nM, respectively [3].
DNA-Interactive Agents: Certain derivatives interact directly with genetic material. Platinum(II) complexes incorporating 7-azaindole ligands demonstrate enhanced cytotoxicity against cancer cell lines due to improved cellular accumulation, altered DNA binding modes, and reduced DNA adduct repair compared to traditional cisplatin analogues [3]. Additionally, specific derivatives bind to calf thymus DNA (CtDNA) via intercalation or groove binding, disrupting replication and transcription processes [3].
Enzyme Targets: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors featuring 6-substituted pyrrolo[2,3-b]pyridine-1-carboxamide structures show potent in vitro and in vivo antitumor activity at low doses [3]. Cell division cycle 7 (Cdc7) kinase inhibitors based on this scaffold, such as (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, achieve IC₅₀ values as low as 7 nM [3].
Table 2: Key Medicinal Chemistry Targets of Pyrrolo[2,3-b]Pyridine Derivatives
Biological Target | Derivative Class | Potency (IC₅₀/EC₅₀) | Biological Effect | Citation |
---|---|---|---|---|
FGFR1-3 | 1H-Pyrrolo[2,3-b]pyridine derivatives | 7-25 nM | Inhibition of breast cancer 4T1 cell proliferation, migration, invasion | [4] |
Abl/Src Kinases | 2,5-Disubstituted 7-azaindoles | 1.4-3.4 nM | Potent inhibition of Abl and Src kinases | [3] |
PARP-1 | 6-Substituted pyrrolo[2,3-b]pyridine-1-carboxamides | Low micromolar to nanomolar | Maintenance of DNA integrity, regulation of programmed cell death | [3] |
Cdc7 Kinase | (Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 nM | ATP-mimetic inhibition, cell cycle arrest | [3] |
DNA | Platinum(II) complexes with 7-azaindole ligands | Enhanced cytotoxicity | Reduced DNA adduct repair, altered cellular distribution | [3] |
The structural versatility of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate allows strategic modifications that improve drug-like properties. For instance, 6-methyl substitution enhances metabolic stability, solubility, and oral bioavailability of derived anticancer agents [3]. Furthermore, the scaffold's ability to incorporate diverse pharmacophores—such as oximes, triazoles, and sulfonamides—enables the optimization of target affinity, selectivity, and pharmacokinetic profiles. This adaptability underpins its prominence in developing novel therapeutic agents targeting multiple oncology pathways.
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a linchpin intermediate in synthetic organic chemistry due to its three distinct reactive sites: the ester group, the electron-deficient pyridine ring, and the electron-rich pyrrole ring. Its synthetic utility is demonstrated in several key transformations:
N-Alkylation: The methylation at N1, typically achieved using methyl iodide or dimethyl sulfate in the presence of strong bases like sodium hydride or potassium carbonate, protects the pyrrole nitrogen and modifies the electronic properties of the heterocycle. This step is crucial before further functionalization of the core, as it prevents unwanted side reactions and directs electrophilic substitutions to specific positions [1] [3].
Ester Hydrolysis/Functionalization: The ethyl ester moiety provides a handle for diverse transformations. Hydrolysis under basic conditions yields the corresponding carboxylic acid, which can be converted to amides or decarboxylated. Alternatively, the ester can undergo transesterification or serve as a substrate for nucleophilic addition at the carbonyl carbon. These transformations are fundamental for introducing structural diversity at the C2 position [1].
Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole ring, activated by the ester group, undergoes regioselective electrophilic substitutions, primarily at the C5 position. This enables halogenation (chlorination, bromination), formylation (Vilsmeier-Haack reaction), nitration, and other EAS reactions, providing access to polysubstituted derivatives [3] [6].
Metal-Catalyzed Cross-Coupling: Halogenated derivatives (e.g., 4-chloro or 5-bromo analogues) participate efficiently in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Sonogashira). This allows the introduction of aryl, heteroaryl, alkenyl, or alkynyl substituents at the halogenated position, dramatically expanding the chemical space accessible from this core [6].
Construction of Hybrid Molecules: The scaffold readily incorporates additional pharmacophores through conjugation chemistry. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry) attaches 1,2,3-triazole rings, while condensation reactions introduce oxime functionalities (–CH=NOH) at the formyl group of aldehyde derivatives [3]. Similarly, sulfonamide groups can be incorporated at the N1 position after deprotection or directly using sulfonyl chlorides, leading to potent kinase inhibitors [6].
The synthesis of complex pyrrolo[2,3-b]pyridine-based drug candidates often begins with ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate due to its commercial availability and stability. Key intermediates like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate are synthesized through sequential protection (e.g., using triisopropylsilyl chloride, TIPSCl), electrophilic chlorination, and deprotection [6]. These intermediates undergo nucleophilic aromatic substitution with amines (e.g., morpholine, N-methylpiperazine) to introduce solubilizing groups, followed by sulfonamide formation at N1 using diverse sulfonyl chlorides to generate targeted libraries for biological screening [6]. The robustness of these synthetic routes underscores the compound's pivotal role as a versatile building block in medicinal chemistry and drug discovery pipelines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7